1-(3,4-Dimethoxy-2-methylphenyl)ethanone
Overview
Description
1-(3,4-Dimethoxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C11H14O3. It is a derivative of acetophenone, characterized by the presence of two methoxy groups and a methyl group on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxy-2-methylphenyl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(3,4-dimethoxy-2-methylphenyl)bromomethane.
Scientific Research Applications
1-(3,4-Dimethoxy-2-methylphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxy-2-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups can influence its binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the methyl group on the aromatic ring, which can influence its reactivity and biological activity.
1-(3,4-Dimethylphenyl)ethanone: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone: Contains hydroxyl groups, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-(3,4-Dimethoxy-2-methylphenyl)ethanone is unique due to the combination of methoxy and methyl groups on the aromatic ring, which imparts distinct chemical and biological properties. This structural arrangement can enhance its stability, solubility, and interaction with specific molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFNWJZAZMOFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278443 | |
Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-20-9 | |
Record name | NSC7381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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